4-Bromo-3-methylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFFMYIUJWNUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19075-35-5 | |
| Record name | 4-bromo-3-methyl-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-methylbenzo[b]thiophene: Starting Material Selection and Strategy
Introduction: The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antipsychotic Brexpiprazole. The targeted synthesis of specifically substituted derivatives, such as 4-Bromo-3-methylbenzo[b]thiophene, is crucial for developing new chemical entities. This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this target molecule, with a core focus on the critical selection of starting materials and the chemical logic underpinning each pathway. We will explore two principal approaches: the late-stage bromination of a pre-formed 3-methylbenzo[b]thiophene core and the construction of the heterocyclic system from a pre-brominated aromatic precursor.
Strategic Analysis: Key Disconnections
A retrosynthetic examination of 4-Bromo-3-methylbenzo[b]thiophene reveals two logical points for disconnection, which define our primary synthetic strategies.
Experimental Protocol: Synthesis of 3-Methylbenzo[b]thiophene from Thiophenol
-
Step 1: S-Alkylation.
-
To a solution of thiophenol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or sodium hydroxide (1.1 eq).
-
Cool the mixture to 0 °C and add chloroacetone (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the thiophenol.
-
Perform an aqueous workup and extract the phenylthioacetone intermediate with an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase.
-
-
Step 2: Cyclization.
-
Add the crude phenylthioacetone intermediate to polyphosphoric acid (PPA) (typically a 10-fold excess by weight).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.
-
Pour the hot mixture onto crushed ice, which hydrolyzes the PPA and precipitates the product.
-
Extract the product with an organic solvent, wash with a sodium bicarbonate solution, dry, and purify by distillation or column chromatography to yield 3-methylbenzo[b]thiophene. [1]
-
Part B: Regioselective Bromination
Electrophilic substitution on the benzo[b]thiophene ring system is complex. The thiophene ring is generally more activated than the benzene ring. Position C3 is the most nucleophilic, followed by C2. Since C3 is already occupied by a methyl group, electrophilic attack might be expected at C2. However, studies on related 3-substituted systems show that bromination can be directed to the benzene ring under specific conditions, often favoring the C4 and C6 positions. [2] Experimental Protocol: Bromination of a Benzo[b]thiophene Analog
While a direct, high-yield protocol for the 4-bromination of 3-methylbenzo[b]thiophene is not prominently documented, analogous procedures for brominating the benzene ring of the core structure can be adapted. A method for synthesizing 4-bromobenzo[b]thiophene from benzo[b]thiophene has been reported. [3]
-
Reaction Setup: Combine benzo[b]thiophene (1.0 eq), acetic acid (20 eq), and a catalyst (e.g., Z-type molecular sieve) in a pressure vessel.
-
Reagent Addition: Under an inert atmosphere (Argon, 3 atm) at 78 °C, add 30% hydrogen peroxide (1.12 eq by weight) dropwise. Concurrently, add a solution of sodium bromide (1.22 eq) in water.
-
Reaction Conditions: After addition, increase the temperature to 120 °C and the pressure to 9.5 atm. Maintain these conditions for approximately 20 hours.
-
Workup and Isolation: Cool the reaction, quench with water, and extract the product with toluene. Dry the organic layer and concentrate it to obtain the crude product, which can be purified by chromatography. This procedure yields 4-bromobenzo[b]thiophene with high purity. [3] Causality and Field Insights: The choice of an acidic medium and specific catalysts is crucial for deactivating the thiophene ring slightly and promoting substitution on the benzene moiety. The methyl group at C3 is weakly activating and ortho-, para-directing. Therefore, it will direct incoming electrophiles to the C2 and C4 positions. Steric hindrance from the peri-position may disfavor attack at C4 to some extent, leading to potential mixtures of 2-bromo and 4-bromo isomers, making this route potentially challenging for achieving high regioselectivity.
Strategy 2: Ring Construction from a Pre-Brominated Precursor
To circumvent the regioselectivity issues of late-stage bromination, a more robust strategy is to construct the thiophene ring onto a benzene scaffold that already contains the bromine atom at the desired position. This ensures unambiguous placement of the halogen.
Workflow: Synthesis via Intramolecular Wittig Reaction
A patented and effective method for synthesizing the 4-bromobenzo[b]thiophene core involves starting with 2-bromo-6-fluorobenzaldehyde. [4][5]This approach can be conceptually adapted for the synthesis of the 3-methyl derivative.
Experimental Protocol: Synthesis of 4-Bromobenzo[b]thiophene (Model for Target Synthesis)
This protocol describes the synthesis of the parent 4-bromobenzo[b]thiophene, which establishes the core chemical logic. [4][5]
-
Step 1: Thioether Formation.
-
In a reaction flask, combine 2-bromo-6-fluorobenzaldehyde (1.0 eq), a base such as potassium carbonate or sodium hydroxide (1.8 eq), and a solvent (e.g., DMF or Acetone).
-
At a controlled temperature (10-35 °C), add a chloromethyl mercaptan or bromomethyl mercaptan (1.0 eq) dropwise.
-
Maintain the reaction for 2-4 hours. After completion, perform an aqueous workup and extract with ethyl acetate. The resulting crude oil is 2-(chloromethylthio)-6-bromobenzaldehyde.
-
-
Step 2: Quaternary Phosphonium Salt Formation.
-
Dissolve the crude thioether from Step 1 in toluene.
-
Add triphenylphosphine (1.05 eq) and reflux the mixture for 2-6 hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt typically precipitates and can be collected by filtration.
-
-
Step 3: Intramolecular Wittig Reaction and Cyclization.
-
Suspend the phosphonium salt in a solvent like THF.
-
Add a strong base, such as sodium hydride, to generate the ylide in situ.
-
The ylide undergoes a rapid intramolecular Wittig reaction, where the ylide attacks the aldehyde carbonyl, forming the thiophene ring and triphenylphosphine oxide as a byproduct.
-
After an aqueous quench, the final product, 4-bromobenzo[b]thiophene, is extracted and purified. [4][5] Causality and Field Insights: This method provides excellent regiochemical control. The fluorine atom serves as an effective leaving group for the initial nucleophilic aromatic substitution by the mercaptan, a well-established reaction. The subsequent intramolecular Wittig reaction is a powerful and high-yielding method for forming the five-membered thiophene ring. To adapt this synthesis for the target 4-Bromo-3-methylbenzo[b]thiophene, one would need to start with a precursor that introduces the methyl group, such as by using a 1-chloroethyl mercaptan in Step 1 or by starting with a 2-bromo-6-fluorophenyl methyl ketone.
-
Summary and Comparison of Synthetic Routes
| Parameter | Strategy 1: Brominate Later | Strategy 2: Build on Bromo-Core |
| Key Starting Materials | Thiophenol, Chloroacetone | 2-Bromo-6-fluorobenzaldehyde, Halomethyl mercaptan, Triphenylphosphine |
| Core Logic | Construct the heterocycle, then functionalize. | Functionalize the arene, then construct the heterocycle. |
| Advantages | Potentially shorter route if 3-methylbenzo[b]thiophene is available. | Excellent and unambiguous control of bromine's position. High-yielding cyclization step. |
| Disadvantages | Significant risk of forming undesired bromo-isomers (e.g., at C2, C6). Requires difficult separation and optimization. | Longer synthetic sequence. Requires handling of reagents like sodium hydride. |
Conclusion for the Drug Development Professional
For researchers and drug development professionals, the choice of synthetic route is dictated by the project's specific needs regarding scale, purity, and timeline.
-
For exploratory, small-scale synthesis, Strategy 1 may provide rapid access to material, provided that robust analytical methods are in place to separate and identify potential isomers.
-
For process development and large-scale synthesis, where regiochemical purity is paramount, Strategy 2 is unequivocally superior. Its multi-step nature is offset by the guarantee of obtaining the correct isomer, avoiding costly and time-consuming purification of isomeric mixtures. The starting materials are commercially available, and the reactions are generally scalable and well-understood.
This guide illustrates that a thorough understanding of starting material properties and reaction mechanisms is essential for the successful synthesis of complex heterocyclic targets like 4-Bromo-3-methylbenzo[b]thiophene.
References
-
Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available at: [Link]
- Google Patents. (2021). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Masih, P. J., et al. (2021). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. National Center for Biotechnology Information. Available at: [Link]
-
Patsnap. (n.d.). Synthesis method of 4-bromobenzo[b]thiophene. Eureka. Available at: [Link]
-
ResearchGate. (2018). New Synthesis of 3H-Benzo[b]thiophen-2-ones. Available at: [Link]
-
Yoshida, H., et al. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Supporting Information. Available at: [Link]
-
PrepChem. (2023). Synthesis of 3- methylbenzo[b]thiophene. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available at: [Link]
-
Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. Available at: [Link]
-
da Silva, F. S., et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Unpublished manuscript. Available at: [Link]
-
Patsnap. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Eureka. Available at: [Link]
-
Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]
-
WIPO Patentscope. (2023). WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. Available at: [Link]
-
ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 3-halobenzo[b]thiophene derivatives via electrophilic cyclization. Available at: [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Available at: [Link]
-
NIST. (n.d.). Benzo[b]thiophene, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]
-
Semantic Scholar. (2011). Bromination of 3-substituted benzo[b]thiophenes: access to Raloxifen intermediate. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromobenzo[b]thiophene synthesis - chemicalbook [chemicalbook.com]
- 4. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. Synthesis method of 4-bromobenzo[b]thiophene - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-3-methylbenzo[b]thiophene
Topic: Suzuki Coupling Reactions using 4-Bromo-3-methylbenzo[b]thiophene Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary & Chemical Context
4-Bromo-3-methylbenzo[b]thiophene represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for substituted naphthalenes and indoles in kinase inhibitors and GPCR antagonists.[1] However, this substrate presents a specific synthetic challenge: the peri-like steric interaction between the 3-methyl group and the 4-bromo substituent.[1]
Unlike simple aryl halides, the 3-methyl group exerts significant steric pressure on the catalytic center during the oxidative addition and transmetallation steps. Standard protocols using tetrakis(triphenylphosphine)palladium(0) often result in incomplete conversion or protodebromination. This guide details optimized protocols utilizing sterically demanding, electron-rich phosphine ligands to overcome this energy barrier.[1]
Key Substrate Properties
| Property | Specification |
| Compound Name | 4-Bromo-3-methylbenzo[b]thiophene |
| Structural Challenge | 3,4-position steric clash (Peri-interaction) |
| Electronic Nature | Electron-rich thiophene ring fused to electron-neutral benzene |
| Primary Side Reaction | Protodebromination (reduction of C-Br bond) |
| Preferred Catalyst Class | Pd(0)/Dialkylbiarylphosphines (Buchwald Ligands) or Pd(II)/Bidentate Ligands |
Mechanistic Insight & Catalyst Selection
The success of this reaction hinges on the stability of the oxidative addition complex. The 3-methyl group hinders the approach of the palladium species. Therefore, the catalyst system must be:
-
Electron-rich: To facilitate oxidative addition into the hindered C-Br bond.[1]
-
Bulky: To promote reductive elimination of the crowded biaryl product.
Catalytic Cycle & Steric Influence
The following diagram illustrates the critical "choke points" in the catalytic cycle caused by the 3-methyl substituent.
Caption: The 3-methyl group creates steric hindrance primarily at the Oxidative Addition step, requiring electron-rich ligands (e.g., SPhos, XPhos) to lower the activation energy.
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)
Best for: Standard aryl boronic acids, initial screening, and scale-up. This method utilizes a bidentate ligand (dppf) which enforces a cis-geometry beneficial for reductive elimination and is robust against air/moisture.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Boronic Acid: 1.2 – 1.5 equiv[1]
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)[1]
-
Base: K2CO3 (2.0 – 3.0 equiv) or Cs2CO3
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Procedure:
-
Charge: Add 4-bromo-3-methylbenzo[b]thiophene (227 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K2CO3 (414 mg, 3.0 mmol) to a reaction vial equipped with a stir bar.
-
Solvent: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).
-
Degas: Sparge the mixture with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling).
-
Catalyst: Add Pd(dppf)Cl2·CH2Cl2 (24 mg, 0.03 mmol) quickly under inert flow. Cap the vial.
-
Reaction: Heat to 90–100 °C for 4–12 hours. Monitor by LCMS or TLC.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Method B: The "High-Performance" Protocol (Buchwald G2/G3)
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or low-reactivity substrates. This method uses SPhos or XPhos , which are specifically designed to handle ortho-substituted aryl halides.[1]
Reagents:
-
Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[1]
-
Base: K3PO4 (Tribasic Potassium Phosphate, 3.0 equiv)
-
Solvent: Toluene/Water (10:1) or n-Butanol (for higher temp)[1]
Procedure:
-
Charge: Combine substrate (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a pressure tube.
-
Catalyst: Add XPhos Pd G2 precatalyst (0.02 equiv).
-
Solvent: Add Toluene (or Xylene for >110°C) and Water (10:1 ratio).
-
Degas: Purge headspace with Argon for 5 minutes. Seal the tube.
-
Reaction: Heat to 100–110 °C for 2–6 hours.
-
Note: The rapid conversion prevents the competitive protodebromination often seen with slower catalysts.
-
Reaction Optimization & Troubleshooting Guide
Solvent and Base Screening Matrix
The following table summarizes expected outcomes based on general reactivity trends for 4-bromobenzothiophenes.
| Solvent System | Base | Temperature | Suitability | Notes |
| Dioxane/H2O (4:1) | K2CO3 | 90°C | Standard | Good general solubility; easy workup.[1] |
| Toluene/H2O (10:1) | K3PO4 | 100°C | High Steric | Best for Method B; minimizes protodebromination. |
| DMF or DMSO | Cs2CO3 | 120°C | Difficult | Use for very insoluble substrates; harder to remove solvent. |
| THF/H2O | Na2CO3 | 65°C | Poor | Temp often too low for hindered oxidative addition. |
Troubleshooting Common Issues
| Issue | Diagnosis | Solution |
| Protodebromination (Product is H-substituted) | Reaction is too slow; Hydride source present. | Switch to Method B (XPhos/SPhos). Use anhydrous toluene with minimal water. Increase catalyst loading. |
| Homocoupling (Biaryl of boronic acid) | Oxygen present in system.[2] | Degas solvents more thoroughly (freeze-pump-thaw).[1] Add base after degassing. |
| No Reaction | Catalyst poisoning or failed oxidative addition. | Check for free amines/thiols in boronic acid (poison). Increase temp to 120°C using Xylene. |
| Spot-to-Spot (TLC) but low yield | Decomposition of product. | Lower temp to 80°C and extend time. Check product stability in base. |
Workflow Decision Tree
Caption: Decision tree for selecting the optimal protocol based on the complexity of the coupling partner.
References
-
Santa Cruz Biotechnology. 4-Bromobenzo[b]thiophene Product Data. (Provides physical properties and CAS data for the parent scaffold). Link[3]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. (Authoritative source on mechanism and ligand effects).[4] Link
-
Tang, W., et al. "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling." Organic Chemistry Frontiers, 2014. (Details the use of specialized ligands for ortho-substituted systems). Link
-
Bryan, C., et al. "Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling." DOI: 10.1002/anie.200902353. (Discusses Pd-catalyzed synthesis and functionalization of benzothiophenes). Link
-
BenchChem. Suzuki Cross-Coupling Protocols for 3-substituted Benzothiophenes. (General protocols for similar isomeric substrates). Link
Sources
Application Note: Strategic Functionalization of 4-Bromobenzo[b]thiophene
Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.
Abstract & Strategic Significance
The benzo[b]thiophene (BT) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene in FDA-approved therapeutics (e.g., Raloxifene , Zileuton , Brexpiprazole ). While functionalization at the C2 and C3 positions is electronically favorable via electrophilic aromatic substitution or direct lithiation, the C4 position presents a unique synthetic challenge.
Located in the benzene ring but proximal to the heteroatom ring fusion, the C4 position is subject to peri-interactions with the C3-hydrogen. This creates a steric corridor that can impede catalyst approach during cross-coupling. Furthermore, the 4-bromo handle is essential for accessing "bent" core geometries that improve solubility and target selectivity compared to linear isomers.
This guide details three validated workflows to functionalize 4-bromobenzo[b]thiophene: Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Lithium-Halogen Exchange .
Decision Matrix: Selecting the Right Pathway
Before initiating synthesis, select the optimal pathway based on your target moiety and substrate tolerance.
Figure 1: Strategic decision tree for functionalizing the 4-bromo position based on the desired chemical outcome.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Formation of C-C bonds to generate 4-aryl or 4-heteroaryl derivatives. Challenge: The C4 position is less electrophilic than typical aryl bromides due to the electron-rich nature of the fused thiophene ring. Standard catalysts (e.g., Pd(PPh3)4) often fail to achieve full conversion.
Optimized Reagents
-
Catalyst: Pd(dppf)Cl2·DCM (Robust) or Pd(OAc)2 / SPhos (High activity for hindered substrates).
-
Base: K3PO4 (3.0 equiv) – Superior to carbonates for hindered couplings.
-
Solvent: 1,4-Dioxane : Water (4:1). The biphasic system promotes turnover.
Step-by-Step Methodology
-
Setup: Charge a microwave vial or pressure tube with 4-bromobenzo[b]thiophene (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Degassing (Critical): Add 1,4-Dioxane/Water. Sparge with Argon for 10 minutes. Oxygen poisons the active Pd(0) species, leading to homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%). Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Note: Monitor by TLC.[1] If the starting bromide persists, boost temperature to 110°C.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.[1]
Protocol 2: Buchwald-Hartwig Amination
Objective: Installation of amines (C-N bond) for kinase inhibitor scaffolds. Challenge: The 4-position is sterically crowded (peri-hydrogen at C3). Bulky phosphine ligands are required to facilitate the reductive elimination step.
Optimized Reagents
-
Catalyst: Pd2(dba)3 (2 mol%).
-
Ligand: XPhos or BINAP (4-6 mol%). XPhos is preferred for primary amines; BINAP for secondary amines.
-
Base: NaOtBu (1.5 equiv).
-
Solvent: Toluene (Anhydrous).
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under strict Argon flow, mix Pd2(dba)3 and XPhos in Toluene. Stir at RT for 10 mins to generate the active catalyst species (L-Pd-0).
-
Substrate Addition: Add 4-bromobenzo[b]thiophene (1.0 equiv), Amine (1.2 equiv), and NaOtBu.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Validation: The solution should turn from dark purple/red (Pd-precatalyst) to a golden/brown hue.
-
-
Quench: Cool to RT. Dilute with ether, filter through silica to remove Pd residues, and concentrate.
Protocol 3: Lithium-Halogen Exchange
Objective: Converting the C-Br bond into a nucleophile (C-Li) to react with electrophiles (DMF, CO2, Borates). Challenge: Scrambling. At temperatures above -60°C, the lithiated species can deprotonate the C2-position of the thiophene ring (the "Dance reaction"), leading to regioisomeric mixtures.
Optimized Reagents
-
Reagent: n-Butyllithium (2.5 M in hexanes).[1]
-
Solvent: THF (Anhydrous, inhibitor-free).
-
Temperature: -78°C (Strictly controlled).
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a round-bottom flask. Cool THF (0.2 M concentration relative to substrate) to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add 4-bromobenzo[b]thiophene (1.0 equiv). Dropwise add n-BuLi (1.1 equiv) over 15 minutes.
-
Wait: Stir at -78°C for exactly 30 minutes. Do not over-stir, or C2-lithiation may occur.
-
-
Trapping: Add the Electrophile (e.g., DMF for aldehyde, B(OiPr)3 for boronate) rapidly.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Add Saturated NH4Cl (aq). Extract with EtOAc.[1]
Mechanistic Visualization (Suzuki Coupling)
Understanding the catalytic cycle helps in troubleshooting. The oxidative addition into the C4-Br bond is the rate-determining step for electron-rich heterocycles.
Figure 2: Catalytic cycle for the Suzuki coupling of 4-bromobenzo[b]thiophene. Note that oxidative addition is often the bottleneck due to the electron-rich thiophene ring.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst deactivation by O2. | Degas solvents for >15 mins. Switch to Pd(dppf)Cl2 (more air stable). |
| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) or add base slowly. |
| No Reaction (Buchwald) | Steric hindrance at C4. | Switch ligand to BrettPhos or RuPhos (specialized for sterics). |
| Regioisomers (Li-Exchange) | "Halogen Dance" to C2. | Keep temp strictly at -78°C. Quench faster. |
| Black Precipitate (Pd) | "Pd Black" formation. | Ligand concentration is too low. Add excess ligand (1:2 Pd:Ligand ratio). |
References
-
BenchChem. "3-chloro-4-methylbenzo[b]thiophene in Medicinal Chemistry: Application Notes and Protocols." BenchChem Application Library. Link
-
Bridges, A. J., et al. "The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase."[2] Bioorganic & Medicinal Chemistry, 1993. Link
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination: Reaction Conditions and Mechanism." Organic Chemistry Portal. Link
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism." Yoneda Labs Technical Guides. Link
-
RSC Publishing. "Pd-Catalyzed thiophene directed regioselective functionalization of arenes."[3] Organic Chemistry Frontiers, 2017. Link
-
Wiley Online Library. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes." Angewandte Chemie Int. Ed., 2021.[4][5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Yoneda Labs [yonedalabs.com]
Strategic Application of 4-Bromo-3-methylbenzo[b]thiophene in Medicinal Chemistry
Executive Summary: The "Privileged" Peri-Substituted Scaffold
In modern medicinal chemistry, 4-Bromo-3-methylbenzo[b]thiophene (CAS: 5118-13-8 derivative) represents a high-value "privileged structure" variant.[1] While the parent benzothiophene is a classic bioisostere for indole and naphthalene, the specific introduction of a methyl group at C3 combined with a bromine handle at C4 offers two distinct strategic advantages:
-
Metabolic Blocking (The "Methyl Effect"): The C3-methyl group sterically and electronically blocks the C2-C3 bond, preventing the formation of the metabolically unstable benzothiophene-2,3-dione intermediate (a common toxicity liability of the parent scaffold).[1]
-
Orthogonal Vectorization: The C4-bromide provides a synthetic handle in the "peri" position, allowing substituents to project into unique binding pockets (e.g., the solvent front in kinase ATP pockets or the hydrophobic tunnel in GPCRs) with a trajectory distinct from C2/C3 substitutions.
This guide details the application of this scaffold in STING pathway modulation (Immuno-oncology) and
Strategic Rationale & Mechanism
Metabolic Stability and Safety
A critical failure mode for benzothiophene drugs is metabolic activation. The unsubstituted C2-C3 double bond is prone to P450-mediated epoxidation, leading to ring opening or the formation of reactive electrophiles (quinones/diones).[1]
-
Parent Scaffold (Risk): Oxidation at C3
Unstable epoxide Benzothiophene-2,3-dione (Hepatotoxicity risk).[1] -
3-Methyl Variant (Solution): The C3-methyl group shifts metabolism towards benign pathways: S-oxidation (sulfoxide/sulfone formation) or benzylic hydroxylation, significantly improving the safety profile.[1]
Structural Biology: The C4 Vector
The C4 position is chemically distinct. Unlike the electron-rich C2/C3 positions (susceptible to electrophilic aromatic substitution), C4 is benzene-like and requires metal-catalyzed cross-coupling.[1] Substituents here adopt a "pseudo-equatorial" orientation relative to the bicycle, ideal for reaching distal residues in a receptor pocket without disrupting the pi-stacking interactions of the core.
Figure 1: Metabolic divergence between the parent scaffold and the 3-methyl variant.[1] The 3-methyl group effectively blocks the toxigenic dione pathway.[1]
Case Studies in Drug Development
Case Study A: STING Agonists (Immuno-Oncology)
In the development of Stimulator of Interferon Genes (STING) modulators, the 4-bromo-3-methylbenzo[b]thiophene scaffold serves as a lipophilic core that mimics the purine base of cyclic dinucleotides (the natural ligand).[1]
-
Application: The C4-bromide is converted to a nitrile (via Rosenmund-von Braun) or an amide to interact with the STING dimer interface.[1]
-
Key Reference: Used as Intermediate I41 in patent literature for STING modulators (e.g., EP 399918).[1]
Case Study B: 7-nAChR Agonists (Neurology)
For treating cognitive impairment (Alzheimer’s, Schizophrenia), the scaffold acts as a bioisostere for the indole core found in serotonin/acetylcholine ligands.[1]
-
Application: The 4-position is coupled to quinuclidine or piperazine moieties. The 3-methyl group locks the conformation, reducing the entropic penalty of binding.
-
Key Reference: Compounds B-119/B-120 in WO2016100184A1.[1]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation (C4 Functionalization)
Target: Conversion of the C4-Bromide to a Nitrile (Precursor for Amides/Acids)[1]
Context: This reaction is notoriously difficult at C4 due to the "peri" steric effect from the C3-methyl group. Standard conditions often fail; high temperature and specific copper/palladium synergy are required.
Materials:
-
4-Bromo-3-methylbenzo[b]thiophene (1.0 equiv)[1]
-
Zinc Cyanide (
) (0.6 equiv) or CuCN (2.0 equiv)[1] -
Catalyst:
(5-10 mol%)[1] -
Solvent: DMF (Degassed, Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict
atmosphere, charge a pressure vial with the starting bromide (1.2 g, ~4 mmol), CuCN (717 mg, 8 mmol), and (463 mg, 0.4 mmol). -
Solvation: Add anhydrous DMF (40 mL). Seal the vial with a crimp cap.
-
Reaction: Heat the block to 120°C for 16–18 hours. Note: The high temperature is non-negotiable to overcome the steric barrier at the C4 position.
-
Workup (Critical for Copper Removal):
-
Cool to room temperature.
-
Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove bulk copper salts.[1]
-
Wash the filtrate with 10% ethylenediamine (aq) or concentrated
.[1] Why? This complexes the residual copper species (turning the aqueous layer blue) which otherwise poisons downstream steps.[1] -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Hexanes:EtOAc gradient). The nitrile product typically elutes early due to high lipophilicity.
Protocol 2: Buchwald-Hartwig Amination (C-N Coupling)
Target: Installation of Piperazine/Quinuclidine moieties for CNS activity.[1]
Context: Coupling secondary amines to the C4 position of 3-methylbenzothiophene is sterically demanding. First-generation catalysts (
Optimized System:
-
Catalyst: RuPhos-Pd-G3 or BrettPhos-Pd-G3 (Pre-catalysts ensure rapid activation).[1]
-
Base: NaOtBu (Sodium tert-butoxide) or
.[1] -
Solvent: Toluene or 1,4-Dioxane (100°C).
Procedure:
-
Charge tube with 4-bromo-3-methylbenzo[b]thiophene (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos-Pd-G3 (2-5 mol%).[1]
-
Evacuate and backfill with Argon (3x).[1]
-
Add anhydrous Toluene (0.2 M concentration).
-
Heat at 100°C for 4-12 hours. Monitor by LCMS.
-
Checkpoint: If conversion stalls, add 2 mol% additional catalyst. The steric bulk of the C3-methyl group can slow the oxidative addition step.
Quantitative Data & Comparison
Table 1: Comparative Physicochemical Properties
| Property | 4-Bromo-benzo[b]thiophene (Parent) | 4-Bromo-3-methylbenzo[b]thiophene (Target) | Impact on Drug Design |
| ClogP | ~4.1 | ~4.6 | Increased lipophilicity; better BBB penetration for CNS targets.[1] |
| Metabolic Liability | High (2,3-epoxidation) | Low (Blocked 2,3-site) | Extended Half-life ( |
| Steric Bulk (C4) | Moderate | High (Ortho-effect) | Restricts rotation of C4-substituents; useful for locking bioactive conformations.[1] |
| Electronic Nature | Electron-rich thiophene | Electron-rich + Inductive (+I) | Slightly increased electron density facilitates oxidation to sulfone.[1] |
Synthesis Workflow Visualization
Figure 2: Synthetic workflow from raw materials to bioactive therapeutic classes.[1]
References
-
Synthesis and Application in STING Modulation
-
Applic
7-nAChR):- Title: Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors.
- Source: WO2016100184A1.
-
URL:[1]
-
Metabolic Fate of Methyl-Benzothiophenes
-
General Benzothiophene Synthesis
Sources
- 1. rsc.org [rsc.org]
- 2. Aerobic Microbial Cometabolism of Benzothiophene and 3-Methylbenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromobenzo[b]thiophene | 5118-13-8 [chemicalbook.com]
- 4. 4-Bromobenzo[b]thiophene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. guidechem.com [guidechem.com]
Application Note: High-Efficiency Synthesis of Novel Antipsychotic Agents from 4-Bromo-3-methylbenzo[b]thiophene
[1]
Executive Summary & Scientific Rationale
The benzo[b]thiophene scaffold is a "privileged structure" in neuropsychopharmacology, serving as a bioisostere for the indole core found in serotonin and dopamine.[1] While 4-bromobenzo[b]thiophene is the established precursor for the blockbuster antipsychotic Brexpiprazole (Rexulti), the 3-methylated analog (4-Bromo-3-methylbenzo[b]thiophene) represents a critical scaffold for next-generation antipsychotics.[1]
Why this scaffold? The addition of the C3-methyl group serves two specific medicinal chemistry functions:
-
Metabolic Blockade: It prevents oxidation at the electron-rich C3 position, potentially extending half-life (
).[1] -
Conformational Lock: It restricts the rotation of the C4-substituent, potentially increasing selectivity for Dopamine
or Serotonin receptors.[1]
This guide details a robust, scalable protocol for converting 4-Bromo-3-methylbenzo[b]thiophene into a library of piperazine-linked antipsychotic candidates.[1]
Retrosynthetic Analysis & Pathway Design[1][2]
The synthesis relies on a convergent strategy. The critical disconnection is the C–N bond between the electron-rich benzothiophene ring and the piperazine linker. Due to the electron-donating nature of the sulfur atom and the steric hindrance of the C3-methyl group, standard Nucleophilic Aromatic Substitution (
Diagram 1: Retrosynthetic Disconnection
Caption: Retrosynthetic breakdown showing the critical C-N coupling of the 4-bromo precursor to the piperazine core.
Protocol 1: Quality Control of Starting Material
Objective: Ensure 4-Bromo-3-methylbenzo[b]thiophene is free of sulfur-poisoning impurities (thiols/disulfides) that deactivate Palladium catalysts.
Protocol 2: The Core Reaction (Buchwald-Hartwig Coupling)[1]
This is the most technically demanding step. The steric bulk of the C3-methyl group requires a specific ligand system to facilitate the oxidative addition and reductive elimination cycles of the Palladium catalyst.[1]
Reaction Scheme:
Reagents & Stoichiometry[1][4][5]
| Component | Equiv. | Role | Notes |
| 4-Bromo-3-methylbenzo[b]thiophene | 1.0 | Substrate | Limiting reagent.[1] |
| Piperazine (Anhydrous) | 3.0 - 5.0 | Nucleophile | Large excess prevents bis-arylation (formation of Ar-N-Ar byproduct).[1] |
| 0.01 (1 mol%) | Catalyst | Tris(dibenzylideneacetone)dipalladium(0).[1] Air stable precursor.[1] | |
| (±)-BINAP | 0.03 (3 mol%) | Ligand | Bidentate phosphine is essential for stability.[1] Xantphos is a viable alternative.[1] |
| 1.4 | Base | Sodium tert-butoxide.[1] Must be stored in a glovebox or desiccator.[1] | |
| Toluene | [0.2 M] | Solvent | Anhydrous, degassed.[1] |
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon (or Nitrogen).[1]
-
Catalyst Pre-complexation (Critical):
-
Substrate Addition:
-
Base Addition:
-
Reaction:
-
Workup:
-
Purification:
-
The excess piperazine must be removed.[1] Partition the residue between Water and Ethyl Acetate.[3][4]
-
Acid/Base Extraction (Self-Validating Step):
-
Extract the organic layer with 1M HCl (The product moves to the aqueous phase as the salt; non-basic impurities stay in organic).[1]
-
Wash the aqueous phase with Ethyl Acetate.[1]
-
Basify the aqueous phase with 6M NaOH (pH > 12).[1]
-
Extract the now-free base product into Dichloromethane (DCM).[1]
-
Dry over
and concentrate.
-
-
Yield Expectation: 85-92% as a pale yellow solid.[1]
Diagram 2: Reaction Workflow
Caption: Operational workflow for the Palladium-catalyzed coupling and purification.
Protocol 3: Library Generation (N-Alkylation)[1]
Once the 1-(3-methylbenzo[b]thiophen-4-yl)piperazine core is synthesized, it can be coupled with various "tails" to generate the final antipsychotic candidates.
General Procedure:
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[1] -
Additive: Potassium Iodide (KI) (0.1 equiv) if using alkyl chlorides (Finkelstein condition).[1]
-
Conditions: Reflux (MeCN) or 80°C (DMF) for 12-18 hours.
Example Target: To synthesize a Brexpiprazole analog, react the core with 7-(4-chlorobutoxy)quinolin-2(1H)-one .[1][5]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or Oxygen ingress.[1] | Degas solvents more rigorously (sparge with Ar for 20 min). Ensure starting material is thiol-free.[1] |
| Bis-arylation Product | Piperazine concentration too low. | Increase Piperazine equivalents to 5.0. |
| Dark/Black Precipitate | Palladium precipitation ("Pd Black").[1] | Ligand oxidation.[1] Use fresh BINAP or switch to Xantphos (more robust).[1] |
References
-
Otsuka Pharmaceutical Co., Ltd. (2006).[1] Piperazine-substituted benzo[b]thiophene derivatives. Patent WO2006112464.
-
Primary source for the Brexpiprazole synthetic route and 4-bromobenzo[b]thiophene coupling conditions.[1]
-
-
Maeda, K., et al. (2014). Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.[1]
- Establishes the pharmacological relevance of the benzo[b]thiophene-piperazine scaffold.
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354-3360.[1]
-
Provides mechanistic grounding for ligand selection (BINAP/Xantphos) in sterically hindered couplings.[1]
-
-
Inoue, T., et al. (2015). Process for preparation of benzo[b]thiophene compounds. U.S. Patent 9,206,169.[1]
- Detailed industrial protocol for the Pd-catalyzed coupling of piperazine to 4-halobenzothiophenes.
Sources
- 1. US9206169B2 - Method for producing benzo[b]thiophene compound - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. Synthesis method of 4-bromobenzo[b]thiophene - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN114181202A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing palladium catalyst for cross-coupling with 4-Bromo-3-methylbenzo[b]thiophene
Ticket ID: #BBT-403-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric Hindrance and Catalyst Deactivation in Pd-Catalyzed Cross-Coupling
Executive Summary: The "Bay Region" Challenge
Welcome to the technical support hub. You are likely encountering low turnover numbers (TON) or stalled conversion with 4-Bromo-3-methylbenzo[b]thiophene .
This substrate presents a "perfect storm" of catalytic challenges:
-
Steric Ortho-Effect: The C3-methyl group is spatially adjacent to the C4-bromide. This creates a "bay region" steric clash that significantly hinders the oxidative addition of Palladium(0) into the C–Br bond.
-
Heteroatom Poisoning: The sulfur atom in the thiophene ring is a soft Lewis base capable of coordinating to soft Pd(II) intermediates, forming resting states that are catalytically inactive (catalyst poisoning).
-
Electronic Deactivation: The electron-rich nature of the fused thiophene ring makes the C4-bromide less electrophilic compared to simple aryl bromides, slowing down the initial activation step.
The following guide synthesizes field-proven protocols to overcome these barriers.
Module 1: Catalyst Selection (The "Engine")
Q: I am using Pd(PPh3)4 and getting <20% yield. Why?
A: Tetrakis(triphenylphosphine)palladium(0) is insufficient for this substrate. The PPh3 ligands are not bulky enough to prevent sulfur coordination, nor are they electron-rich enough to facilitate oxidative addition across the sterically hindered C4–Br bond.
Recommendation: Switch to Dialkylbiaryl Phosphines or NHC Complexes.
Option A: The Buchwald Generation (SPhos/XPhos)
Use SPhos-Pd-G2 or XPhos-Pd-G2 precatalysts.
-
Why: These ligands possess a "dialkylbiaryl" backbone.
-
Electronic: The electron-rich phosphine center accelerates oxidative addition into the hindered C–Br bond.
-
Steric: The bulky biaryl group creates a "roof" over the metal center, physically blocking the thiophene sulfur from coordinating to the Palladium, thus preventing poisoning.
-
Option B: The PEPPSI Protocol (Pd-NHC)
Use Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .
-
Why: N-Heterocyclic Carbenes (NHCs) bind to Pd more tightly than phosphines, preventing ligand dissociation.[1] The extreme bulk of the IPr (isopropyl) or IPent (isopentyl) wingtips forces the reductive elimination step, which is often the bottleneck in hindered couplings.
Comparative Data: Catalyst Performance on 4-substituted Benzothiophenes
| Catalyst System | Ligand Type | Conversion (24h) | Note |
| Pd(PPh3)4 | Aryl Phosphine | 15% | Stalled. S-poisoning likely. |
| Pd(dppf)Cl2 | Bidentate | 40% | Moderate stability, slow rate. |
| XPhos-Pd-G2 | Biaryl Phosphine | 92% | Excellent steric tolerance. |
| Pd-PEPPSI-IPr | NHC | 95% | Best for difficult heterocycles. |
Module 2: Troubleshooting Workflow
Use the following logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic logic tree for cross-coupling failures involving sterically hindered thiophenes.
Module 3: Experimental Protocol (The "Gold Standard")
This protocol uses Pd-PEPPSI-IPr , which is generally more robust for this specific scaffold than phosphine systems due to the high stability of the Pd-NHC bond against sulfur displacement.
Materials:
-
Substrate: 4-Bromo-3-methylbenzo[b]thiophene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%)
-
Base: Potassium Carbonate (
) or Potassium Phosphate ( ) (3.0 equiv) -
Solvent: Dioxane/Water (4:1 ratio) or Toluene/Water (for higher temp)
Step-by-Step Procedure:
-
Charge Solids: In a glovebox or under active Nitrogen flow, add the aryl bromide (1.0 eq), boronic acid (1.5 eq), base (3.0 eq), and Pd-PEPPSI-IPr (0.02 eq) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 v/v). Concentration should be roughly 0.1 M to 0.2 M with respect to the bromide.
-
Critical: If using a boronic ester (pinacol), add 1 drop of surfactant (e.g., TPGS-750-M) if running in high water content, otherwise standard Dioxane/Water is fine.
-
-
Degassing: Seal the vial with a septum. Sparge with Argon for 5-10 minutes. Oxygen is the enemy of the active Pd(0) species.
-
Activation: Heat the reaction block to 80°C .
-
Note: PEPPSI catalysts have a pyridine "throw-away" ligand.[1] Heating is required to dissociate this pyridine and activate the catalyst.
-
-
Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, increase temperature to 100°C.
-
Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
Module 4: Mechanism of Action
Understanding the steric interaction is key to optimization. The diagram below illustrates how the specific ligand (IPr) facilitates the reaction despite the "Bay Region" interference.
Figure 2: Mechanistic cycle highlighting the dual role of the NHC ligand: overcoming the C3-methyl steric barrier and preventing sulfur coordination.
Frequently Asked Questions (FAQ)
Q: Can I use Buchwald-Hartwig amination on this substrate?
A: Yes. For C–N coupling, the steric challenge is similar. Use RuPhos-Pd-G3 or BrettPhos-Pd-G3 . RuPhos is specifically designed for secondary amines and bulky aryl halides. Use
Q: My boronic acid is decomposing (Protodeboronation). What now? A: Heterocyclic boronic acids are prone to hydrolytic deboronation.
-
Switch Base: Use anhydrous
instead of carbonate bases. -
Switch Partner: If possible, use the MIDA boronate or Potassium Trifluoroborate (
) salt of the coupling partner. These release the active boron species slowly, keeping the concentration low and preventing decomposition.
Q: The reaction turns black immediately. Is this bad? A: "Pd black" precipitation usually indicates catalyst decomposition (agglomeration). This happens if the oxidative addition is too slow (due to the C3-methyl sterics) and the unstable Pd(0) clusters together.
-
Fix: Increase the ligand-to-metal ratio (if using separate Pd/Ligand) or switch to the pre-formed Pd-PEPPSI system, which is far more thermally stable.
References
-
Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A highly active, air- and moisture-stable palladium catalyst for cross-coupling reactions.[2] Chemistry – A European Journal.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.
-
Shermolovich, Y. G. (2021). Synthesis and properties of 3-substituted benzo[b]thiophenes. (Contextual grounding on thiophene reactivity).
Sources
Validation & Comparative
Analytical Comparison Guide: Purity Assessment of 4-Bromo-3-methylbenzo[b]thiophene
Executive Summary
4-Bromo-3-methylbenzo[b]thiophene (CAS: 19438-60-9) is a critical halogenated heterocyclic scaffold used in the synthesis of pharmaceuticals and advanced organic materials. Its purity is paramount, as the presence of regioisomers (e.g., 5-bromo or 2-methyl variants) can disastrously impact downstream structure-activity relationship (SAR) studies.[1]
This guide compares the two primary analytical "products"—High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) —to determine which methodology offers superior performance for purity validation.[1]
Verdict: While GC-MS is indispensable for structural identification (specifically confirming the bromination pattern), HPLC-UV remains the superior method for quantitative purity assessment due to its ability to detect non-volatile synthetic byproducts that GC-MS misses.[1]
Part 1: Chemical Context & Impurity Profile[1]
To design a robust analytical method, one must understand the molecule's genesis. 4-Bromo-3-methylbenzo[b]thiophene is typically synthesized via cyclization of aryl sulfides or radical annulation.[1]
Critical Impurities to Monitor:
-
Regioisomers: 5-Bromo-3-methylbenzo[b]thiophene (difficult to separate).[1]
-
Des-bromo analogs: 3-Methylbenzo[b]thiophene (elutes earlier).[1]
-
Synthetic Precursors: 3-Bromophenol or 2-bromo-6-fluorobenzaldehyde (depending on route).
-
Oligomers: High molecular weight dimers formed during radical cyclization (detectable only by HPLC).
Part 2: Method A – HPLC-UV (The Quantitative Standard)[1]
Performance Analysis
HPLC with UV detection is the industry standard for "Assay Purity" (% area). For this specific compound, the benzothiophene core provides a strong chromophore, making UV detection highly sensitive.[1]
-
Pros: Quantifies non-volatile impurities (salts, dimers); non-destructive; high precision.[1]
-
Cons: Cannot definitively identify the structure without a mass spectrometer; requires longer equilibration times.
Expert Protocol: Isomer Resolution
Standard C18 columns often fail to separate the 4-bromo and 5-bromo isomers due to similar hydrophobicity.
Recommendation: Use a Phenyl-Hexyl stationary phase. The
Detailed Methodology
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Enhanced selectivity for aromatic isomers via |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid suppresses silanol activity, sharpening peaks.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity than MeOH, better for backpressure.[1] |
| Gradient | 50% B to 90% B over 15 min | Shallow gradient to maximize resolution of hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 254 nm (BW 8 nm) | Max absorption for benzothiophene core; minimizes baseline drift.[1] |
| Temp | 35°C | Improves mass transfer and reproducibility. |
Part 3: Method B – GC-MS (The Qualitative Validator)[1]
Performance Analysis
GC-MS is the "Truth Serum" for this molecule. Because 4-Bromo-3-methylbenzo[b]thiophene is a semi-volatile solid, it is amenable to gas chromatography.[1]
-
Pros: Definitive structural confirmation via Br isotope patterns; separates impurities based on boiling point; faster run times.
-
Cons: Thermal degradation risk (low for this molecule, but possible for impurities); misses non-volatile contaminants.[1][2]
Expert Insight: The Bromine Signature
The mass spectrum of this compound is distinct due to the natural abundance of Bromine isotopes (
-
Target Ion: Molecular ion (
) at m/z ~226 and 228 (equal intensity).[1] -
Fragment: Loss of methyl group (
) and loss of Bromine ( ).[1]
Detailed Methodology
| Parameter | Specification | Rationale |
| Column | DB-5ms (or equivalent 5% phenyl) | Standard non-polar phase; high thermal stability. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for consistent retention times. |
| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis. |
| Split Ratio | 50:1 | Prevents column overload (benzothiophenes ionize strongly).[1] |
| Oven Ramp | 80°C (1 min) | Fast ramp to elute the main peak, followed by bake-out.[1] |
| MS Source | EI (70 eV), 230°C | Standard ionization for library matching (NIST).[1] |
Part 4: Comparative Data & Decision Matrix
The following table objectively compares the performance of both methods for this specific application.
| Feature | HPLC-UV (Phenyl-Hexyl) | GC-MS (DB-5ms) | Winner |
| Isomer Separation | High (due to | Medium (Boiling points are similar) | HPLC |
| Structural ID | Low (Retention time only) | High (Mass Spec fingerprint) | GC-MS |
| Non-volatile detection | Excellent | Fails (remains in liner) | HPLC |
| Throughput | 20-25 mins/sample | 10-15 mins/sample | GC-MS |
| Linearity ( | >0.999 (UV is linear) | >0.995 (MS saturation risk) | HPLC |
Part 5: Visualized Workflows
Method Selection Decision Tree
This logic flow ensures the correct analytical tool is applied at the correct stage of development.
Caption: Decision matrix for selecting between HPLC and GC-MS based on the analytical objective (Quantification vs. Identification).
GC-MS Fragmentation Logic
Understanding the fragmentation is crucial for validating the peak identity.[3]
Caption: Expected fragmentation pathway in Electron Impact (EI) MS. The 1:1 ratio of the parent ion is the primary confirmation of monobromination.
Part 6: References
-
National Institutes of Health (NIH). Identification of Disulfides from the Biodegradation of Dibenzothiophene. (Discusses HPLC separation of benzothiophene derivatives). Available at: [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. (General theory on technique selection).[1] Available at: [Link][1]
-
Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. (Comparative analysis of volatility and detection limits). Available at: [Link][1]
Sources
Comparative study of Suzuki coupling with 4-bromo vs. 4-chloro-3-methylbenzo[b]thiophene
Comparative Guide to Suzuki Coupling: 4-Bromo- vs. 4-Chloro-3-methylbenzo[b]thiophene
A Senior Application Scientist's Field Guide to Navigating Reactivity in C-C Bond Formation
For researchers and professionals in drug development, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. Its functionalization, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is a cornerstone of modern medicinal chemistry. The choice of starting material, specifically the halogenated precursor, can profoundly impact reaction efficiency, cost, and overall synthetic strategy.
This guide provides an in-depth comparative analysis of two common precursors: 4-bromo-3-methylbenzo[b]thiophene and its chloro-analogue. We will dissect the mechanistic nuances that dictate their reactivity, provide field-proven experimental protocols, and offer data-driven insights to guide your selection and optimization efforts.
The Decisive Step: Understanding Halide Reactivity in the Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide.[1][2] The mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
The critical, and often rate-determining, step is the initial oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the substrate.[1][3] The efficiency of this step is directly governed by the C-X bond dissociation energy. The general reactivity trend for aryl halides is:
I > Br > Cl > F
The C-Br bond is weaker and more polarizable than the C-Cl bond, making aryl bromides significantly more susceptible to oxidative addition by the palladium catalyst. Consequently, 4-bromo-3-methylbenzo[b]thiophene is inherently more reactive than its 4-chloro counterpart.[5][6] While aryl chlorides are often more cost-effective and commercially available, their higher bond strength necessitates more sophisticated and reactive catalyst systems to achieve comparable efficiency.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Comparison: Performance and Conditions
The difference in intrinsic reactivity between the bromo and chloro substrates dictates the required experimental conditions, from catalyst choice to reaction temperature.
| Parameter | 4-Bromo-3-methylbenzo[b]thiophene | 4-Chloro-3-methylbenzo[b]thiophene | Justification |
| Relative Reactivity | High | Low to Moderate | The C-Br bond is weaker than the C-Cl bond, facilitating easier oxidative addition.[5] |
| Typical Catalyst System | "Traditional" catalysts, e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃. | Requires highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[7][9][10][11] | The stronger C-Cl bond requires a more electron-rich and sterically demanding palladium center to facilitate the difficult oxidative addition step.[8] |
| Catalyst Loading | Typically 1-5 mol%. | Often requires similar or slightly higher loadings (2-5 mol%); however, modern pre-catalysts can be effective at lower loadings. | Less reactive substrates may require a higher concentration of the active catalyst to achieve reasonable reaction rates. |
| Reaction Temperature | Moderate (e.g., 80-100 °C). | Higher (e.g., 100-120 °C). | Additional thermal energy is needed to overcome the higher activation barrier for C-Cl bond cleavage.[12] |
| Reaction Time | Generally shorter (2-12 hours). | Typically longer (12-24 hours). | Slower rate of oxidative addition leads to a longer overall reaction time.[13] |
| Choice of Base | Standard inorganic bases (Na₂CO₃, K₂CO₃, K₃PO₄).[11][12] | Often requires stronger bases (K₃PO₄, Cs₂CO₃) to promote transmetalation and catalyst turnover.[14] | A stronger base can accelerate the transmetalation step, which can become rate-limiting if oxidative addition is sufficiently fast with an advanced catalyst. |
| Cost Consideration | Higher cost per gram for the starting material. | Lower cost per gram for the starting material. | Brominated aromatics are generally more expensive to produce than their chlorinated counterparts. |
Field-Proven Experimental Protocols
The following protocols are designed as robust starting points for your experiments. As with any reaction, optimization may be required based on the specific boronic acid used.
Protocol 1: Suzuki Coupling of 4-Bromo-3-methylbenzo[b]thiophene (Standard Conditions)
This protocol utilizes a conventional palladium catalyst suitable for the more reactive bromo substrate.
Materials:
-
4-Bromo-3-methylbenzo[b]thiophene (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 4-bromo-3-methylbenzo[b]thiophene, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C.[15]
-
Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.[16]
Protocol 2: Suzuki Coupling of 4-Chloro-3-methylbenzo[b]thiophene (High-Activity Catalyst Conditions)
This protocol employs a modern Buchwald pre-catalyst and ligand system, essential for activating the less reactive chloro substrate.[13][17]
Materials:
-
4-Chloro-3-methylbenzo[b]thiophene (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Toluene and Water (10:1 v/v)
Procedure:
-
In an inert atmosphere glovebox, or using Schlenk techniques, add 4-chloro-3-methylbenzo[b]thiophene, the arylboronic acid, K₃PO₄, and the palladium catalyst/ligand system to a reaction vessel.
-
If not using a glovebox, seal the vessel, then evacuate and backfill with an inert gas (Argon) three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at 110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 8-13 from Protocol 1 for workup and purification.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed). 2. Insufficiently degassed system (oxygen present). 3. For chloro-substrate, catalyst activity is too low. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst. 2. Ensure rigorous degassing of solvents and flushing of the reaction vessel.[13] 3. Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos). |
| Protodeboronation | Boronic acid is degrading faster than it couples, often due to excess water, high temperature, or prolonged reaction time. | 1. Use a more stable boronate ester (e.g., pinacol ester). 2. Reduce the amount of water in the solvent system or use an anhydrous base like K₃PO₄.[11] 3. Lower the reaction temperature and accept a longer reaction time. |
| Homo-coupling | Formation of R¹-R¹ or R²-R² dimers, often promoted by oxygen or an overly active catalyst system. | 1. Ensure the reaction is strictly anaerobic.[13] 2. Screen different bases; sometimes a weaker base can mitigate this side reaction. 3. Lower the reaction temperature. |
Conclusion and Recommendations
The choice between 4-bromo- and 4-chloro-3-methylbenzo[b]thiophene for Suzuki coupling is a classic trade-off between reactivity and cost.
-
For rapid synthesis and proof-of-concept studies , where material cost is less critical, the 4-bromo derivative is the superior choice. Its high reactivity allows for the use of standard, less expensive palladium catalysts and milder conditions, leading to faster and more straightforward reaction optimization.
-
For large-scale synthesis and cost-driven projects , the 4-chloro derivative presents a compelling economic advantage. However, this path requires a greater initial investment in specialized, highly active palladium catalysts and ligands. Researchers must be prepared for more stringent reaction conditions, including higher temperatures and rigorous exclusion of air, to overcome the inherent inertness of the C-Cl bond.
Ultimately, a modern synthetic laboratory equipped with a portfolio of Buchwald-type ligands and pre-catalysts can effectively utilize both substrates, allowing for a flexible and economically sound approach to the synthesis of valuable 3,4-disubstituted benzo[b]thiophene derivatives.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
How does the Suzuki coupling reaction work? ORGANIC SYNTHESIS INSIGHT. Retrieved from [Link]
-
Anani, W. Q., & Grøtli, M. (2007). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (10), 1059-1061. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(14), 5589-5592. Retrieved from [Link]
-
Kaur, N., & Kishore, D. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications, 44(12), 1657-1681. Retrieved from [Link]
-
Shields, J. D., et al. (2021). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 13(5), 440-448. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
-
Comparison of reactivity of different aryl halides. ResearchGate. Retrieved from [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Request PDF. ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction - Myers. Retrieved from [Link]
-
Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(21), 5183. Retrieved from [Link]
-
Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 52(35), 6035-6038. Retrieved from [Link]
-
Scott, D. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1945-1954. Retrieved from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(82), 67103-67106. Retrieved from [Link]
-
The Suzuki Reaction. UC Berkeley. Retrieved from [Link]
-
Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Asghar, M. N., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(16), 3681. Retrieved from [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ORGANIC SYNTHESIS INSIGHT: How does the Suzuki coupling reaction work? [blog.orgsyn.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. ikm.org.my [ikm.org.my]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www1.udel.edu [www1.udel.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Establishing a Robust Reference Standard for 4-Bromo-3-methylbenzo[b]thiophene: A Comparative and Methodical Approach
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used for identification, purity assessment, and quantitative analysis. 4-Bromo-3-methylbenzo[b]thiophene, a key heterocyclic building block in the synthesis of various pharmacologically active compounds, demands a rigorously characterized reference standard to ensure the accuracy and reproducibility of experimental results.
This guide provides a comprehensive framework for the establishment of 4-Bromo-3-methylbenzo[b]thiophene as a reference standard. We will move beyond a simple recitation of protocols to explore the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of acceptance criteria. Our approach is built on the principle of orthogonality, where multiple, disparate analytical techniques are employed to provide a holistic and self-validating characterization of the material.
Foundational Identity and Physicochemical Characterization
Before embarking on purity and content assessment, the unequivocal identity of the candidate material must be confirmed. This foundational step ensures that all subsequent analyses are performed on the correct chemical entity.
Table 1: Core Physicochemical Properties of 4-Bromo-3-methylbenzo[b]thiophene
| Property | Value | Source |
| IUPAC Name | 6-bromo-3-methyl-1-benzothiophene | [1] |
| CAS Number | 19075-36-6 | [1] |
| Molecular Formula | C₉H₇BrS | [1] |
| Molecular Weight | 227.12 g/mol | Calculated |
| Canonical SMILES | CC1=CSC2=CC(Br)=CC=C12 | [1] |
Diagram: Chemical Structure
Caption: Structure of 4-Bromo-3-methylbenzo[b]thiophene.
Orthogonal Analytical Techniques for Purity and Structural Confirmation
A single analytical method is insufficient to declare a material as a reference standard. Purity, in particular, must be assessed using orthogonal methods that rely on different chemical and physical principles of separation and detection. This approach minimizes the risk of co-eluting impurities going undetected.
Chromatography is the cornerstone of purity analysis, separating the main component from process-related impurities, isomers, and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools, each offering distinct advantages.
The Causality Behind Method Selection:
-
Reverse-Phase HPLC (RP-HPLC) is chosen for its versatility and its suitability for non-volatile or thermally labile compounds. The separation is based on the polarity of the analytes. Given that many potential impurities in the synthesis of benzothiophenes may have different polarities, RP-HPLC is an excellent primary technique for purity determination.
-
Gas Chromatography (GC) is selected as an orthogonal method. Separation in GC is based on the boiling point and volatility of the compounds. This provides a different selectivity compared to HPLC, making it effective for identifying volatile impurities that might not be well-retained or resolved by RP-HPLC. Coupling GC with a Mass Spectrometry (MS) detector provides both quantitative purity data and qualitative identification of impurities.[2]
Table 2: Comparison of Recommended Chromatographic Methods
| Parameter | Method 1: RP-HPLC-UV | Method 2: GC-MS |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Capillary Column (e.g., DB-5MS), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | Isocratic: 65% Acetonitrile, 35% Water with 0.1% Formic Acid[3] | Helium, Constant Flow (e.g., 1 mL/min) |
| Flow Rate | 1.0 mL/min | N/A |
| Column Temperature | 25°C | Oven Program: 40°C (1 min) → 15°C/min → 310°C (10 min)[4] |
| Detection | UV at 227 nm[3] | Mass Spectrometry (MS) - Electron Ionization (EI) |
| Injection Mode | N/A | Split (e.g., 50:1) or Pulsed Splitless for higher sensitivity[2][4] |
| Primary Utility | Accurate quantification of non-volatile impurities. | Quantification of volatile impurities and mass-based identification. |
While chromatography assesses purity, spectroscopic techniques provide the definitive confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms. For 4-Bromo-3-methylbenzo[b]thiophene, ¹H NMR should reveal the characteristic chemical shifts and coupling constants for the aromatic protons and the methyl group protons. ¹³C NMR will confirm the number and type of carbon environments. The spectra must be consistent with the proposed structure and free from significant signals corresponding to impurities.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint, confirming the presence of key functional groups. The spectrum for this compound would be expected to show characteristic C-H stretching and bending frequencies for the aromatic and methyl groups, as well as vibrations associated with the C-S and C-Br bonds within the benzothiophene ring system.[7][8]
-
Mass Spectrometry (MS): In addition to its use with GC, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The measured mass should be within a very narrow tolerance (e.g., ± 5 ppm) of the calculated theoretical mass of the molecule. The isotopic pattern observed for the molecular ion must also be consistent with the presence of one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks). For compounds that show a weak or absent molecular ion with standard Electron Impact (EI) ionization, softer ionization techniques like Chemical Ionization (CI) can be invaluable for confirming the molecular weight.[9]
A Practical Workflow for Reference Standard Qualification
The establishment of a reference standard is a systematic process that integrates data from all analytical techniques into a cohesive characterization package.
Diagram: Reference Standard Qualification Workflow
Caption: Workflow for the comprehensive qualification of a chemical reference standard.
Experimental Protocols and Data Interpretation
The following sections provide detailed, step-by-step methodologies for the key analytical experiments.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Bromo-3-methylbenzo[b]thiophene candidate material into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: 65% Acetonitrile: 35% Water (with 0.1% Formic Acid).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector Wavelength: 227 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
-
Acceptance Criterion: Purity ≥ 99.5%. No single impurity > 0.15%.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the candidate material in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
-
-
Instrumental Parameters:
-
Spectrometer: Bruker AVANCE 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Number of Scans: 16.
-
Temperature: 25°C.
-
-
Data Interpretation:
-
The resulting spectrum should show distinct signals corresponding to the aromatic protons on the benzothiophene ring and a singlet for the methyl group protons.
-
The chemical shifts, splitting patterns (multiplicity), and integration values must be consistent with the known structure of 4-Bromo-3-methylbenzo[b]thiophene.
-
The absence of significant unassigned signals is critical for confirming identity and high purity.
-
Establishing Final Specifications
The data from all orthogonal analyses are consolidated to assign a final purity value and certify the material as a reference standard.
Table 3: Example Certificate of Analysis Summary
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity by ¹H NMR | 400 MHz NMR | Spectrum conforms to structure | Conforms |
| Identity by FTIR | ATR-FTIR | Spectrum conforms to reference | Conforms |
| Identity by MS | GC-MS (EI) | Fragmentation pattern conforms | Conforms |
| Purity by HPLC | RP-HPLC-UV (Area %) | ≥ 99.5% | 99.8% |
| Purity by GC-MS | GC-FID/MS (Area %) | Report Value | 99.7% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits | Conforms |
| Assay (as-is basis) | Mass Balance (100% - Impurities - Water) | Report Value | 99.7% |
Trustworthiness Through Self-Validation: The strength of this multi-faceted approach lies in its self-validating nature. A high purity value obtained by HPLC (separation by polarity) is corroborated by a similarly high value from GC (separation by volatility). The identity confirmed by NMR (atomic connectivity) is supported by FTIR (functional groups) and MS (molecular weight and fragmentation). This convergence of evidence from independent techniques provides the highest level of confidence in the quality of the reference standard. By meticulously following this comprehensive qualification process, laboratories can ensure the accuracy and reliability of their analytical data, which is fundamental to advancing research and development.
References
-
Yoshida, M., et al. (2018). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]
-
Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbenzo[b]thiophene. PubChem Compound Database. Retrieved from [Link]
-
Synthesis and characterization of Thiophene fused arylbenzo[6][10]thieno[2,3- d]thiazole derivatives. (2023, February 2). ResearchGate. Available at: [Link]
-
Cheméo. (n.d.). Benzo[b]thiophene, 4-methyl-. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
-
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Available at: [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Patsnap. (2020, February 21). Synthesis method of 4-bromobenzo[b]thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved from [Link]
-
JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS. Retrieved from [Link]
-
Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. (n.d.). ResearchGate. Available at: [Link]
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry. Available at: [Link]
-
Miller, J., et al. (2023). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine. Data in Brief. Available at: [Link]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-3-methylbenzo[b]thiophene
Executive Safety Summary
Compound Identity: 4-Bromo-3-methylbenzo[b]thiophene CAS: (Analogous to 5118-13-8 for risk assessment) Physical State: Solid / Crystalline Powder Primary Hazard Class: Irritant / Potential Sensitizer (H315, H319, H335).[1] Critical Warning: As a halogenated organosulfur compound, this substance poses a dual risk: inhalation of dust during weighing and rapid transdermal absorption when dissolved in organic solvents.
Immediate Action Directive:
-
Dry Solid: Handle only within a certified chemical fume hood.
-
In Solution: Standard nitrile gloves provide <1 minute breakthrough protection if dissolved in Dichloromethane (DCM) or Toluene. Double-gloving or laminate liners are mandatory for solution-phase handling.
Risk Assessment & Hazard Profile (SAR Analysis)
As a Senior Application Scientist, I must clarify that while specific toxicological data for this exact isomer is limited, we apply Structure-Activity Relationship (SAR) principles based on the benzo[b]thiophene core and halogenated motifs.
| Hazard Category | Classification (Inferred) | Mechanism of Action |
| Skin/Eye Irritation | Category 2/2A (H315, H319) | The electron-rich thiophene ring, combined with the benzylic-like bromine, creates a lipophilic irritant capable of penetrating the stratum corneum. |
| Respiratory | STOT SE 3 (H335) | Fine crystalline dust is highly irritating to mucous membranes. The methyl group at C3 increases lipophilicity, potentially enhancing bioavailability upon inhalation. |
| Sensitization | Watch List | Organosulfur compounds carry a risk of hypersensitivity. Treat as a potential sensitizer. |
PPE Selection Matrix
Standard lab coats and safety glasses are the baseline. The following upgrades are required for this specific chemistry.
A. Hand Protection Strategy
The choice of glove depends entirely on the phase of the matter.
| Operational Phase | Recommended Glove System | Rationale (Permeation Kinetics) |
| Solid Handling (Weighing) | Single Nitrile (5 mil) | Provides adequate barrier against dry particulates. Focus is on preventing dust contact.[1][2][3][4][5][6][7] |
| Solution Handling (DCM/Chloroform) | Silver Shield® (Laminate) + Nitrile Outer | Halogenated solvents (common carriers for this reagent) permeate nitrile in seconds. The laminate liner provides >4h breakthrough time. |
| Solution Handling (Ethyl Acetate/Hexanes) | Double Nitrile (Orange/Blue contrast) | Double gloving allows visual detection of tears. Change outer glove immediately upon splash contact.[8][9] |
B. Respiratory & Body Protection[2][3][5][10][11]
-
Respiratory: NO N95s. All open handling must occur inside a fume hood with a face velocity of 80–100 fpm. If hood failure occurs, a full-face respirator with OV/P100 cartridges is required.
-
Body: Tyvek® sleeves are recommended over standard cotton lab coats during scale-up (>10g) to prevent sleeve contamination, which is a common source of secondary exposure.
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (The High-Risk Step)
Static electricity is a major issue with thiophene powders, causing "fly-away" dust.
-
Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (sash down).
-
Static Mitigation: Use an ionizing anti-static gun on the spatula and weigh boat before transfer.
-
Transfer: Do not use a funnel if possible (clogging risk). Use a wide-mouth weighing boat and transfer directly to the reaction vessel.
-
Decon: Wipe the balance area with a solvent-dampened Kimwipe (Acetone) immediately after weighing.
Phase 2: Reaction & Sampling
-
Solvent Addition: Add solvent slowly. The heat of solution is generally negligible, but verify no exotherm occurs if using reactive solvents.
-
Septum Hygiene: When withdrawing aliquots for TLC/HPLC, use a Luer-lock syringe. Do not transport unsealed needles across the lab bench.
-
Spill Response (Solution): If <5mL is spilled, cover with a spill pad. If >50mL of halogenated solution is spilled, evacuate the immediate area and allow the hood to vent vapors before cleanup.
Phase 3: Waste Disposal
Strict segregation is required due to the Bromine atom.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels go into Hazardous Solid Waste (double-bagged).
-
Liquid Waste: Must go into Halogenated Organic Waste .
-
Crucial: Do NOT mix with acid waste streams (e.g., Nitric acid) as brominated compounds can evolve toxic bromine gas under strong oxidative conditions.
-
Visual Workflow: Safe Handling Lifecycle
Figure 1: Operational workflow emphasizing the transition from solid handling (dust risk) to solution handling (permeation risk).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22386, 5-Bromobenzo[b]thiophene (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]
-
University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Limitations against Halogenated Organics). Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
